molecular formula C14H17BClNO2 B14855313 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B14855313
M. Wt: 277.55 g/mol
InChI Key: PWDQZUYKTCQRAC-UHFFFAOYSA-N
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Description

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that belongs to the class of organoboron compounds It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with a boronic acid or ester. For instance, the reaction between 4-chloro-3-bromo-1H-indole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) can yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Coupling Reactions: The boron-containing moiety can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include THF and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different aryl halides can yield various substituted indoles .

Scientific Research Applications

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is largely dependent on its use in specific reactions. In the context of cross-coupling reactions, the boron atom in the dioxaborolane ring interacts with the palladium catalyst to facilitate the transfer of the aryl group to the indole moiety. This process involves the formation of a palladium-boron complex, which undergoes reductive elimination to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole apart from similar compounds is its indole moiety, which is a common structural motif in many natural products and pharmaceuticals. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C14H17BClNO2

Molecular Weight

277.55 g/mol

IUPAC Name

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-8-17-11-7-5-6-10(16)12(9)11/h5-8,17H,1-4H3

InChI Key

PWDQZUYKTCQRAC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C(=CC=C3)Cl

Origin of Product

United States

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